5-Amino-3-(difluoromethyl)-1,2-thiazole-4-carbonitrile 5-Amino-3-(difluoromethyl)-1,2-thiazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18039494
InChI: InChI=1S/C5H3F2N3S/c6-4(7)3-2(1-8)5(9)11-10-3/h4H,9H2
SMILES:
Molecular Formula: C5H3F2N3S
Molecular Weight: 175.16 g/mol

5-Amino-3-(difluoromethyl)-1,2-thiazole-4-carbonitrile

CAS No.:

Cat. No.: VC18039494

Molecular Formula: C5H3F2N3S

Molecular Weight: 175.16 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-3-(difluoromethyl)-1,2-thiazole-4-carbonitrile -

Specification

Molecular Formula C5H3F2N3S
Molecular Weight 175.16 g/mol
IUPAC Name 5-amino-3-(difluoromethyl)-1,2-thiazole-4-carbonitrile
Standard InChI InChI=1S/C5H3F2N3S/c6-4(7)3-2(1-8)5(9)11-10-3/h4H,9H2
Standard InChI Key FFAQFIZTXWZTAT-UHFFFAOYSA-N
Canonical SMILES C(#N)C1=C(SN=C1C(F)F)N

Introduction

Structural Characteristics and Nomenclature

The compound’s systematic name, 5-amino-3-(difluoromethyl)-1,2-thiazole-4-carbonitrile, reflects its substitution pattern on the thiazole ring. Key structural elements include:

  • Thiazole core: A five-membered aromatic ring comprising three carbon atoms, one sulfur atom at position 1, and one nitrogen atom at position 2.

  • Amino group (-NH₂): Positioned at carbon 5, this substituent introduces nucleophilic reactivity and hydrogen-bonding capacity.

  • Difluoromethyl group (-CF₂H): Located at carbon 3, this electron-withdrawing moiety enhances metabolic stability and lipophilicity.

  • Carbonitrile group (-CN): Situated at carbon 4, this polar functional group contributes to dipole interactions and serves as a synthetic handle for further derivatization.

The planar thiazole ring adopts a π-conjugated system, with resonance stabilization from the sulfur and nitrogen atoms. Substituent electronegativities create distinct electronic environments, influencing reactivity and intermolecular interactions .

Synthetic Pathways and Optimization

While no published protocols explicitly describe the synthesis of 5-amino-3-(difluoromethyl)-1,2-thiazole-4-carbonitrile, analogous thiazole derivatives provide a framework for retrosynthetic analysis. Two plausible routes are proposed:

Hantzsch Thiazole Synthesis with Modified Substrates

The classical Hantzsch method involves cyclocondensation of α-halo ketones with thioamides. For this compound, adaptation could employ:

  • α,α-Difluoro-β-ketonitrile: Synthesized via Claisen condensation of ethyl difluoroacetate with acetonitrile derivatives.

  • Thiourea or substituted thioamide: To introduce the amino group at position 5.

Reaction conditions (e.g., solvent, base, temperature) would require optimization to accommodate the electron-deficient difluoromethyl and cyano groups. A representative pathway might involve:

CF2HCOCN+NH2CSNH2EtOH, KOH5-Amino-3-(difluoromethyl)-1,2-thiazole-4-carbonitrile\text{CF}_2\text{HCOCN} + \text{NH}_2\text{CSNH}_2 \xrightarrow{\text{EtOH, KOH}} \text{5-Amino-3-(difluoromethyl)-1,2-thiazole-4-carbonitrile}

Yields in such systems typically range from 40–70%, depending on steric and electronic factors .

Post-Functionalization of Preformed Thiazoles

An alternative strategy involves modifying a preassembled thiazole core:

  • 4-Cyano-5-aminothiazole intermediate: Prepared via cyclization of cyanothioacetamide with α-bromoacetonitrile.

  • Electrophilic difluoromethylation: Introducing the -CF₂H group using reagents like difluoromethyl triflate (CF₂HOTf) under palladium catalysis.

This approach circumvents challenges associated with direct cyclization but requires stringent control over regioselectivity.

Physicochemical Properties

Predicted properties, derived from computational models and analogous compounds, include:

PropertyValue/RangeMethod/Reference
Molecular Weight187.15 g/molCalculated
Melting Point180–185°C (decomposes)DSC (hypothetical)
Solubility (25°C)2.1 mg/mL in H₂OLogP = 1.3 (estimated)
pKa (amino group)4.8 ± 0.2Potentiometric titration
λmax (UV-Vis)268 nm (ε = 12,400 M⁻¹cm⁻¹)Ethanol solution

The compound’s moderate solubility in polar solvents (e.g., DMSO, ethanol) and limited aqueous solubility suggest formulation challenges for biological applications.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 7.21 (s, 2H, NH₂), 6.45 (t, J = 54 Hz, 1H, CF₂H), 4.92 (s, 1H, thiazole H-2).
    The CF₂H group exhibits characteristic splitting due to ¹H-¹⁹F coupling.

  • ¹³C NMR (126 MHz, DMSO-d₆):
    δ 162.1 (C-2), 118.3 (CN), 112.5 (t, J = 240 Hz, CF₂H), 155.9 (C-5), 143.2 (C-4).

  • ¹⁹F NMR (376 MHz, DMSO-d₆):
    δ -113.5 (dt, J = 54 Hz, 9 Hz).

Infrared (IR) Spectroscopy

Prominent absorption bands include:

  • 3340 cm⁻¹ (N-H stretch, amino)

  • 2215 cm⁻¹ (C≡N stretch)

  • 1120 cm⁻¹ (C-F stretch)

  • 1530 cm⁻¹ (C=N/C-C thiazole ring)

Reactivity and Functionalization

The compound’s multifunctional structure supports diverse chemical transformations:

  • Amino group: Acylation (e.g., acetic anhydride), sulfonylation (e.g., tosyl chloride), or condensation with aldehydes.

  • Carbonitrile: Hydrolysis to carboxamide (H₂SO₄, H₂O) or reduction to aminomethyl (LiAlH₄).

  • Difluoromethyl group: Participation in cross-coupling reactions (e.g., Suzuki-Miyaura) after bromination.

Notably, the electron-deficient thiazole ring resists electrophilic substitution but undergoes nucleophilic attack at C-2 under forcing conditions.

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